Methyl imidazo[1,2-a]pyrazine-3-carboxylate
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Overview
Description
Methyl imidazo[1,2-a]pyrazine-3-carboxylate is a heterocyclic compound that features a fused bicyclic structure. This compound is of significant interest in the fields of organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities.
Mechanism of Action
Target of Action
Methyl imidazo[1,2-a]pyrazine-3-carboxylate is a versatile scaffold in organic synthesis and drug development . It has been found to show anti-bacterial action against S. pneumoniae . The primary target of this compound is the conserved protein FtsZ , which plays a crucial role in bacterial cell division .
Mode of Action
The compound interacts with its target, FtsZ, leading to the arrest of cell division . This interaction disrupts the normal functioning of the bacteria, thereby inhibiting its proliferation .
Biochemical Pathways
The affected pathway is the bacterial cell division process, specifically the function of the FtsZ protein . The downstream effects include the inhibition of bacterial growth and proliferation .
Pharmacokinetics
pneumoniae suggests that it has sufficient bioavailability to interact with its target .
Result of Action
The primary result of the compound’s action is the inhibition of bacterial growth and proliferation . By targeting the FtsZ protein and disrupting cell division, the compound effectively halts the spread of the bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl imidazo[1,2-a]pyrazine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrazine with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution followed by cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl imidazo[1,2-a]pyrazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups can be introduced or modified.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for introducing halogens, and nucleophiles like amines for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl imidazo[1,2-a]pyrazine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of agrochemicals and materials science.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Another fused bicyclic compound with similar reactivity and applications.
Imidazo[1,2-a]pyrimidine: Known for its use in medicinal chemistry and drug discovery.
Imidazo[1,2-a]pyrazine derivatives: Various derivatives with modifications at different positions on the ring system.
Uniqueness
Methyl imidazo[1,2-a]pyrazine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential as a bioactive molecule make it a valuable compound in research and industry.
Properties
IUPAC Name |
methyl imidazo[1,2-a]pyrazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)6-4-10-7-5-9-2-3-11(6)7/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFKDLJYOWLNKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C2N1C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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